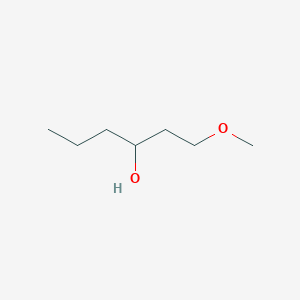
1-Methoxyhexan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyhexan-3-OL is an organic compound belonging to the class of alcohols. It is characterized by a methoxy group (-OCH3) attached to the third carbon of a hexane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyhexan-3-OL can be synthesized through several methods One common approach involves the reaction of hexan-3-ol with methanol in the presence of an acid catalystAnother method involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyhexan-3-OL undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Various substituted hexan-3-ols.
Scientific Research Applications
1-Methoxyhexan-3-OL has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxyhexan-3-OL involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
- 1-Methoxyhexan-2-OL
- 1-Methoxyhexan-4-OL
- 1-Methoxyhexan-5-OL
Comparison: 1-Methoxyhexan-3-OL is unique due to the position of the methoxy group on the third carbon, which influences its chemical properties and reactivity. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns .
Properties
CAS No. |
125836-44-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-methoxyhexan-3-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(8)5-6-9-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IUDJTMLUZOYYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
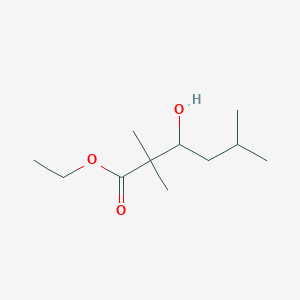
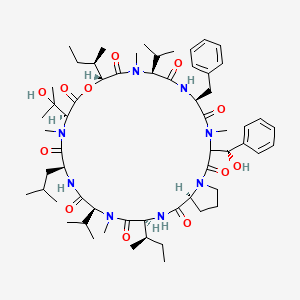
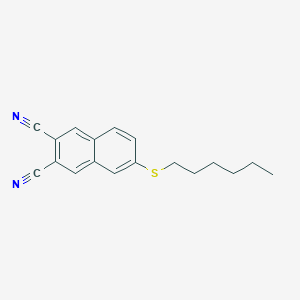
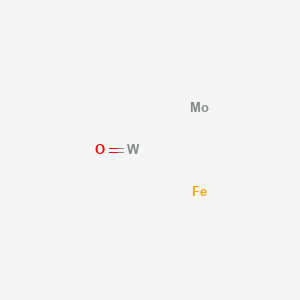
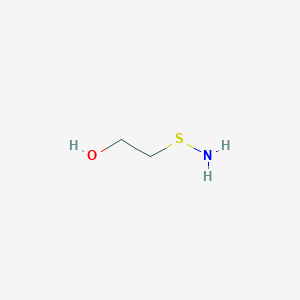
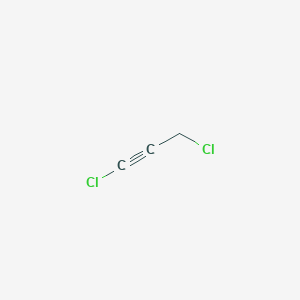
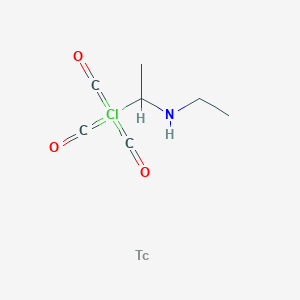
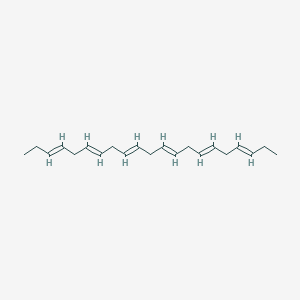
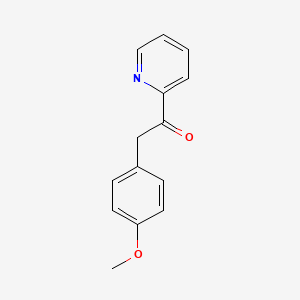
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
